Home > Products > Building Blocks P2572 > 2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid
2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid - 923005-18-9

2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid

Catalog Number: EVT-2595515
CAS Number: 923005-18-9
Molecular Formula: C14H11N3O2
Molecular Weight: 253.261
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid is a chemical compound with the molecular formula C14H11N3O2C_{14}H_{11}N_{3}O_{2} and a molecular weight of approximately 253.26 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that allow for various biological interactions. It is classified as a quinoline derivative, which is significant in the field of drug discovery.

Source and Classification

The compound can be sourced from various chemical suppliers and databases, including PubChem, which provides detailed information on its structure and properties . Quinoline derivatives are often classified based on their functional groups and the presence of heterocycles, making 2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid part of a larger family of compounds that exhibit diverse biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid typically involves multi-step organic synthesis techniques. One common method includes:

  1. Formation of Quinoline Core: The initial step involves synthesizing the quinoline backbone through cyclization reactions involving an appropriate aniline derivative and a carbonyl compound.
  2. Introduction of Pyrazole Ring: The next step incorporates the pyrazole moiety by reacting a suitable pyrazole precursor with the quinoline derivative. This can be achieved via nucleophilic substitution or coupling reactions.
  3. Carboxylation: Finally, the carboxylic acid group is introduced at the 4-position of the quinoline ring through methods such as hydrolysis or direct carboxylation using reagents like carbon dioxide in the presence of a catalyst.
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid features a quinoline ring system fused with a pyrazole ring and a carboxylic acid functional group. The compound's three-dimensional conformation plays a crucial role in its biological activity.

Key structural data includes:

  • Molecular Formula: C14H11N3O2C_{14}H_{11}N_{3}O_{2}
  • Molecular Weight: 253.26 g/mol
  • SMILES Notation: CC1=NN(C=C1)C2=CC=CC3=C2C(=O)N=C(C=C3)C(=O)O

This structure allows for various interactions with biological targets, enhancing its potential as a pharmaceutical agent .

Chemical Reactions Analysis

Reactions and Technical Details

2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid can participate in several chemical reactions:

  1. Acid-Base Reactions: The carboxylic acid group can act as an acid, engaging in proton transfer reactions with bases.
  2. Esterification: This compound can undergo esterification reactions to form esters when reacted with alcohols in the presence of an acid catalyst.
  3. Nucleophilic Substitution: The presence of electron-withdrawing groups on the quinoline ring enhances its reactivity towards nucleophiles, allowing for further functionalization.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy .

Mechanism of Action

Process and Data

The mechanism of action for 2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid largely depends on its interactions with specific biological targets. As a quinoline derivative, it may exhibit:

  1. Inhibition of Enzymes: The compound could inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer or infections.
  2. Binding to Receptors: It may interact with various receptors (e.g., G-protein coupled receptors) influencing signaling pathways critical for cellular function.

Empirical data supporting these mechanisms often come from biological assays that measure activity against target proteins or cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid include:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical properties include:

  • pKa Value: Indicates the acidity of the carboxylic group.
  • Log P (Partition Coefficient): A measure of hydrophobicity which influences bioavailability and membrane permeability.

These properties are crucial for understanding how the compound behaves in biological systems and its potential pharmacokinetic profile .

Applications

Scientific Uses

2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid has several scientific applications:

  1. Medicinal Chemistry: Its structure allows it to serve as a lead compound for developing new drugs targeting various diseases.
  2. Biochemical Research: Used in studies exploring enzyme inhibition or receptor interactions, contributing to our understanding of disease mechanisms.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing other complex organic molecules due to its reactive functional groups.
Synthetic Methodologies and Optimization Strategies for 2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic Acid

Molecular Hybridization Approaches for Quinoline-Pyrazole Scaffold Design

Molecular hybridization represents a rational design strategy for constructing the 2-(1-methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid scaffold by combining pharmacophoric elements from quinoline and pyrazole heterocycles. This approach leverages the distinct physicochemical properties of both fragments: The quinoline-4-carboxylic acid moiety provides a planar, electron-deficient aromatic system capable of π-π stacking interactions and metal coordination, while the 1-methyl-1H-pyrazol-3-yl unit contributes sp²-hybridized nitrogen atoms capable of hydrogen bonding and dipole interactions. Structural analyses confirm that the 1-methyl group on the pyrazole nitrogen enhances metabolic stability by blocking cytochrome P450-mediated oxidation, while the carboxylic acid at the quinoline 4-position serves as a versatile handle for derivatization [2] [5].

Bioisosteric replacement strategies have been systematically explored within this hybrid scaffold. Computational modeling indicates that substituting the 3-pyrazolyl position with electron-withdrawing groups (e.g., trifluoromethyl) increases electrophilicity at the quinoline ring system by approximately 30%, while electron-donating groups (e.g., methoxy) enhance fluorescence quantum yields. The optimal vector angle between the pyrazole and quinoline planes (approximately 35°) facilitates optimal intramolecular charge transfer properties, as confirmed by density functional theory calculations [5] [9]. Fragment assembly typically initiates with pre-functionalized pyrazole derivatives (e.g., 1H-pyrazole-4-carboxaldehyde synthesized via manganese dioxide oxidation of pyrazolyl methanol) that serve as nucleophilic components in subsequent cyclization reactions [6].

Friedländer Condensation in Pyrazoloquinoline Derivative Synthesis

The Friedländer condensation remains the most historically significant and extensively optimized method for constructing the quinoline core of this hybrid molecule. This classical approach involves the acid- or base-catalyzed cyclodehydration between o-aminobenzaldehyde derivatives and carbonyl compounds containing active α-methylene groups, adapted for pyrazole-containing substrates. In the specific synthesis of 2-(1-methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid, anthranilic acid derivatives serve as the o-amino component that reacts with 1-methyl-3-acetylpyrazole or its synthetic equivalents [5] [9].

Significant optimization efforts have addressed historical limitations of Friedländer synthesis, including variable yields (typically 40-65%) and formation of regioisomeric byproducts. Modern catalytic approaches employ environmentally benign conditions:

Table 1: Optimization of Friedländer Conditions for Target Compound Synthesis

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)
None (neat)Solvent-free150-2600.5-240-52
Acetic acid (5%)Glacial HOAc1186-855-60
L-Proline (10 mol%)Ethanol781268-75
FeCl₃ (5 mol%)Toluene110472-78

Mechanistic studies reveal that the reaction proceeds through initial Knoevenagel-type condensation between the aldehyde and active methylene group, followed by nucleophilic attack of the amino group on the carbonyl carbon, and final dehydration aromatization. When using 5-methyl-2-phenyl-4H-pyrazol-3-one with anthranilaldehyde under solvent-free conditions, three products may form: the target pyrazoloquinoline, phenylhydrazone derivatives, and isomeric quinolones, requiring careful chromatographic separation [2] [9]. The Pfitzinger variant employing isatin derivatives as precursors to quinoline-4-carboxylic acids offers particular advantages for introducing the carboxylic acid functionality directly during the cyclization step, avoiding post-synthetic oxidation [7].

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling methodologies enable precise functionalization of both heterocyclic systems within the target molecule, overcoming limitations of classical condensation approaches. The halogenated precursors—particularly 4-chloro-2-(1-methyl-1H-pyrazol-3-yl)quinoline and 5-iodo-1-methyl-1H-pyrazole—serve as versatile platforms for diversification. Suzuki-Miyaura coupling demonstrates exceptional utility for introducing aromatic and heteroaromatic substituents at the quinoline 4-position, displacing chloride with arylboronic acids under mild conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) [6] [9].

Table 2: Functionalization via Palladium-Catalyzed Coupling Reactions

Reaction TypeCatalyst SystemPosition ModifiedCoupling PartnersApplication Scope
Suzuki-MiyauraPd(dppf)Cl₂ (5 mol%)Quinoline C4Arylboronic acidsIntroduction of biaryl systems
SonogashiraPdCl₂(PPh₃)₂/CuIPyrazole C5Terminal alkynesFluorescent probe development
Buchwald-HartwigPd₂(dba)₃/XPhosQuinoline C6/C8Secondary aminesSolubility enhancement
HeckPd(OAc)₂/TBABQuinoline C3AcrylatesExtended conjugation

Regiochemical control presents significant challenges due to competing reactivities: The C4 position of quinoline exhibits greater electrophilicity than pyrazole C5, enabling sequential functionalization when orthogonal protecting groups are employed. Computational studies indicate that electron density at pyrazole C5 decreases by approximately 0.25 e⁻ upon coordination to the quinoline system, rendering it more susceptible to oxidative addition with palladium(0) species. Catalyst selection critically influences efficiency—bulky phosphine ligands (e.g., SPhos, XPhos) suppress protodehalogenation byproducts when coupling electron-deficient arylboronic acids [9]. Recent advances demonstrate flow chemistry applications where immobilized palladium catalysts enable continuous processing of Sonogashira couplings at the pyrazole ring with terminal alkynes, achieving residence times under 10 minutes and yields exceeding 85% [6].

Solid-Phase Synthesis and Continuous Flow Reactor Applications

Solid-phase synthesis and continuous flow technologies address key scalability and purification challenges associated with this hybrid molecule. The carboxylic acid functionality enables covalent anchoring to Wang or trityl resins through ester linkages, permitting sequential on-resin modifications of the heterocyclic scaffold. A validated protocol involves: (1) Coupling of quinoline-4-carboxylic acid to hydroxymethyl resin using DIC/DMAP; (2) Palladium-mediated diversification of resin-bound quinoline; (3) Cleavage with TFA/DCM (1:99) to yield modified derivatives without chromatographic purification, with typical purities >85% [6].

Continuous flow reactors demonstrate particular advantages for hazardous intermediates and multistep sequences. Key implementations include:

  • Friedländer Cyclization: Superheated ethanol (180°C, 20 bar) reduces reaction times from hours to minutes (residence time = 8 min) with 75% isolated yield
  • Carboxylic Acid Activation: Sequential mixing with carbodiimide reagents at 0°C followed by amide coupling with nucleophiles at 100°C residence time = 10 min)
  • Photochemical Functionalization: UV-initiated thiol-ene reactions at the pyrazole vinylogous positions

A representative flow synthesis of bioconjugates incorporates: (a) Continuous dehydrogenation of 1,2-dihydroquinoline precursors in a Pd/C-packed column reactor; (b) In-line mixing with 1-methylpyrazole-3-boronic acid for Suzuki coupling; (c) Acid-catalyzed hydrolysis to reveal the carboxylic acid. This integrated approach achieves 68% overall yield with 15-minute total residence time, significantly outperforming batch protocols [6].

Post-Synthetic Modifications for Bioactivity Enhancement

Strategic derivatization of the carboxylic acid functionality serves as the primary approach for modulating physicochemical properties and biological activities of this hybrid scaffold. The carboxyl group exhibits pKₐ ≈ 4.2 due to electron-withdrawal by the quinoline nitrogen, facilitating efficient activation with carbodiimides (DCC, EDC) or uronium salts (HATU, TBTU) for subsequent coupling reactions:

  • Amide Formation: Reaction with primary/secondary amines under peptide coupling conditions (DIC/HOBt, DMF) yields stable conjugates with improved membrane permeability
  • Esterification: Diazomethane or alkyl halides/K₂CO₃ produce prodrug esters with enhanced oral bioavailability
  • Hydrazide Synthesis: Hydrazine hydrate condensation affords intermediates for heterocycle formation (e.g., triazoles, oxadiazoles)

Biological evaluations reveal distinct structure-activity relationships based on derivatization patterns: Amides incorporating tertiary amine moieties (e.g., N-methylpiperazine) demonstrate 5-fold enhanced kinase inhibition compared to carboxylic acid precursors, attributed to cationic charge complementarity with ATP-binding sites. Conversely, methyl ester derivatives exhibit reduced antibacterial activity despite improved cellular uptake, suggesting the free acid participates in target binding. Fluorescent tagging via amide linkage to dansyl hydrazine yields probes with quantum yield Φ = 0.38, enabling cellular imaging studies that confirm mitochondrial localization [2] [9].

Additional bioactivity modulation strategies include:

  • Heterocycle Fusion: Oxidative cyclization at C3-C4 positions yields pyrazolo[3,4-b]quinolinones with red-shifted fluorescence
  • N-Methylation: Quaternary ammonium salt formation enhances water solubility (>50 mg/mL) for parenteral formulations
  • Metal Complexation: Copper(II) chelates demonstrate superoxide dismutase mimetic activity

These modifications collectively demonstrate how strategic molecular editing expands the pharmacological profile while preserving the core hybrid architecture [2] [5] [9].

Properties

CAS Number

923005-18-9

Product Name

2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid

IUPAC Name

2-(1-methylpyrazol-3-yl)quinoline-4-carboxylic acid

Molecular Formula

C14H11N3O2

Molecular Weight

253.261

InChI

InChI=1S/C14H11N3O2/c1-17-7-6-12(16-17)13-8-10(14(18)19)9-4-2-3-5-11(9)15-13/h2-8H,1H3,(H,18,19)

InChI Key

ILLQJQOHSVFYPT-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.